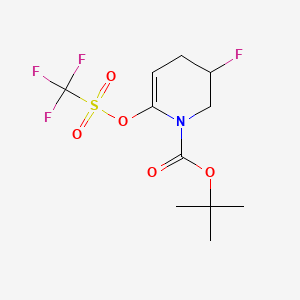
tert-Butyl 3-fluoro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts significant reactivity and stability. It is widely used in various scientific research fields due to its versatile chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridine ring: This is achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro group: Fluorination reactions are carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the trifluoromethylsulfonyl group: This step involves the use of trifluoromethanesulfonic anhydride or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its electrophilic trifluoromethylation properties.
1,1-Dimethylethyl 7-formyl-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-2(1H)-isoquinolinecarboxylate: Another compound with a similar trifluoromethylsulfonyl group.
Uniqueness
1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate stands out due to its unique combination of a fluoro group and a trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H15F4NO5S |
|---|---|
分子量 |
349.30 g/mol |
IUPAC 名称 |
tert-butyl 3-fluoro-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H15F4NO5S/c1-10(2,3)20-9(17)16-6-7(12)4-5-8(16)21-22(18,19)11(13,14)15/h5,7H,4,6H2,1-3H3 |
InChI 键 |
BYFLSUKUANLGQN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC=C1OS(=O)(=O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



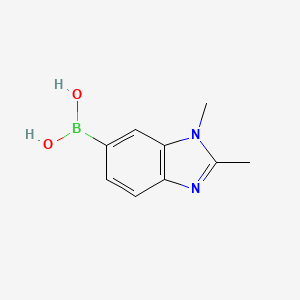
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
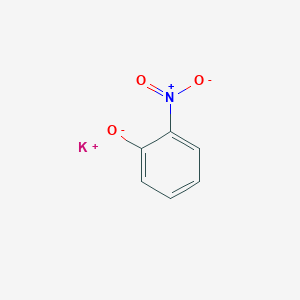

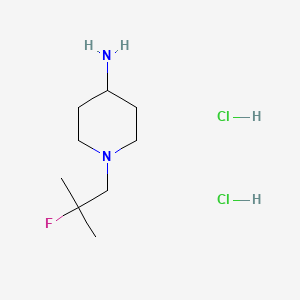
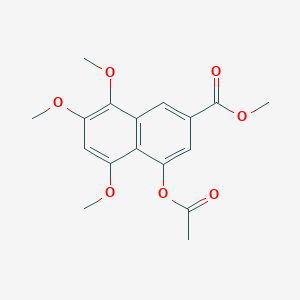
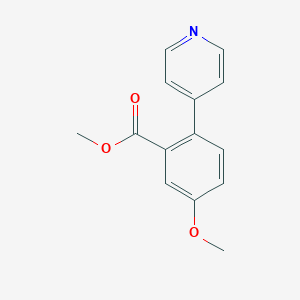
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
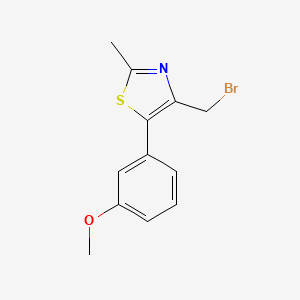
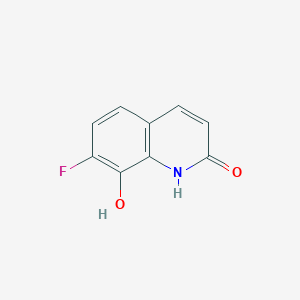
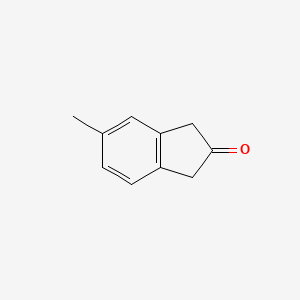
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
